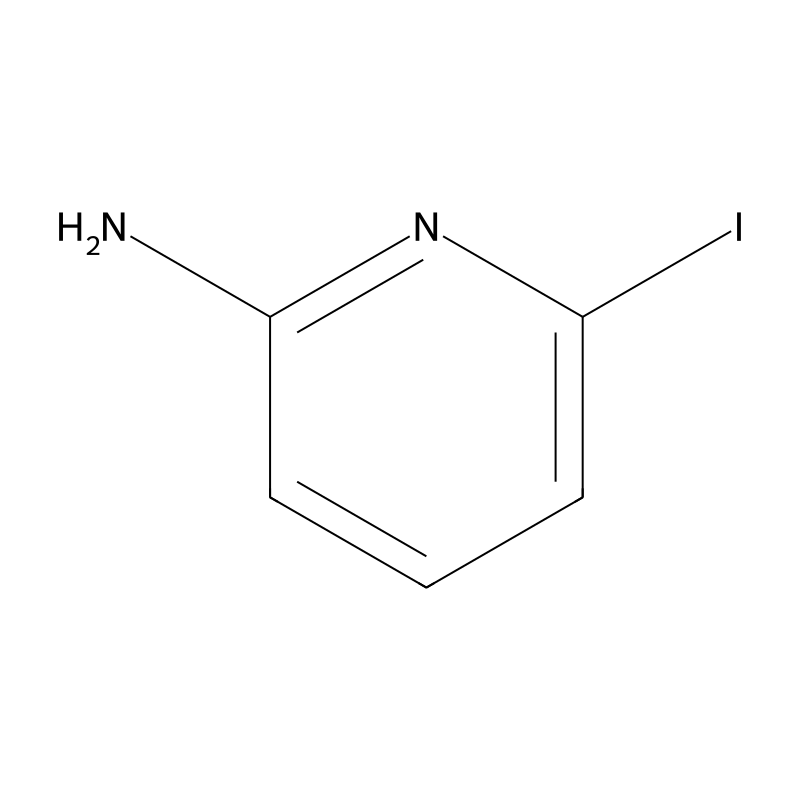6-Iodopyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
- Palladium-catalyzed amination of 2,6-dichloropyridine with potassium iodide [].
- Copper-mediated amination of 2-aminopyridine with iodobenzene diacetate [].
These studies also involve characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized 6-iodopyridin-2-amine.
Potential Applications:
Research suggests that 6-iodopyridin-2-amine might hold potential in various scientific applications, although much remains unexplored. Here are some areas where it has been investigated:
- Medicinal Chemistry: Due to the presence of the reactive iodine group and the amine functionality, 6-iodopyridin-2-amine can serve as a building block for the synthesis of novel drug candidates. Studies have explored its use in the development of potential anticonvulsant agents [].
- Material Science: The unique properties of 6-iodopyridin-2-amine, including its aromaticity and the presence of the halogen atom, might be beneficial in the design of functional materials. Research has investigated its potential application in the development of organic light-emitting diodes (OLEDs) [].
6-Iodopyridin-2-amine is a chemical compound with the molecular formula CHIN. It features a pyridine ring substituted at the 2-position with an amino group and at the 6-position with an iodine atom. This structure grants it unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound is classified under the category of halogenated amines, which are known for their diverse reactivity profiles and applications in synthesis and drug development .
- Nucleophilic Substitution Reactions: The iodine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
- Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, allowing for the construction of complex organic frameworks.
- Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to remove halogen atoms, altering its reactivity and properties .
Several synthetic routes have been developed for the preparation of 6-Iodopyridin-2-amine:
- Halogenation of Pyridine Derivatives: This method involves introducing iodine into pyridine derivatives through electrophilic aromatic substitution.
- Amination Reactions: The compound can be synthesized via amination reactions where an amino group is introduced at the 2-position of a halogenated pyridine.
- Multi-step Synthesis: Advanced synthetic strategies may involve multiple steps, including protection-deprotection sequences, to achieve the desired substitution pattern .
6-Iodopyridin-2-amine has various applications across different fields:
- Pharmaceuticals: It serves as a building block in drug discovery and development, particularly in synthesizing biologically active compounds.
- Materials Science: The compound can be utilized in creating functional materials due to its unique electronic properties.
- Chemical Research: It acts as a reagent in organic synthesis, facilitating the formation of complex molecules .
Interaction studies involving 6-Iodopyridin-2-amine focus on its reactivity with other chemical species. The compound's ability to form complexes with metal catalysts has been explored in various coupling reactions. Additionally, studies on its interaction with biological macromolecules could provide insights into its potential therapeutic uses. Understanding these interactions is crucial for optimizing its application in medicinal chemistry .
Similar Compounds: Comparison
Several compounds share structural similarities with 6-Iodopyridin-2-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-Fluoropyridin-2-amine | Fluorine substitution at position 6 | Enhanced stability and reactivity |
| 4-Iodopyridin-2-amine | Iodine at position 4 instead of position 6 | Different electronic properties |
| 5-Bromo-6-iodopyridin-2-amine | Bromine substitution at position 5 | Variability in reactivity compared to iodine |
| 6-Chloropyridin-2-amine | Chlorine substitution at position 6 | Potentially different biological activity |
Uniqueness
The uniqueness of 6-Iodopyridin-2-amine lies in its specific arrangement of functional groups on the pyridine ring. This arrangement influences its reactivity profile and potential interactions with biological systems compared to other halogenated pyridines. The combination of an amino group and an iodine atom at designated positions provides distinct pathways for chemical transformations and biological interactions .








